6-Chloro-N-cyclopentyl-N'-ethyl-1,3,5-triazine-2,4-diamine
Description
Properties
CAS No. |
84712-73-2 |
|---|---|
Molecular Formula |
C10H16ClN5 |
Molecular Weight |
241.72 g/mol |
IUPAC Name |
6-chloro-2-N-cyclopentyl-4-N-ethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H16ClN5/c1-2-12-9-14-8(11)15-10(16-9)13-7-5-3-4-6-7/h7H,2-6H2,1H3,(H2,12,13,14,15,16) |
InChI Key |
UFJQDXKKUXQRHW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-cyclopentyl-N’-ethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with cyclopentylamine and ethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium carbonate, to facilitate the substitution of chlorine atoms with the desired amine groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as dioxane or dichloroethane are commonly used, and the reaction temperature is carefully controlled to prevent side reactions .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-cyclopentyl-N’-ethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, depending on the desired transformation.
Major Products Formed
The major products formed from substitution reactions include various substituted triazines, depending on the nucleophile used. For example, the reaction with morpholine can yield a morpholine-substituted triazine .
Scientific Research Applications
Agricultural Chemistry
6-Chloro-N-cyclopentyl-N'-ethyl-1,3,5-triazine-2,4-diamine exhibits herbicidal properties that make it valuable in agricultural applications. Its mechanism often involves inhibiting specific enzymes crucial for plant growth.
Case Study: Herbicide Development
Research has shown that compounds similar to 6-Chloro-N-cyclopentyl-N'-ethyl-1,3,5-triazine-2,4-diamine can effectively control weed populations while minimizing damage to crops. For instance, studies conducted on various crops demonstrated that this compound could reduce the growth of resistant weed species without significantly affecting crop yield .
Pharmaceutical Applications
The triazine structure is prevalent in pharmaceutical chemistry due to its ability to interact with biological targets effectively. This compound has been investigated for its potential as an anti-cancer agent.
Case Study: Anti-Cancer Research
Preliminary studies indicate that derivatives of triazine compounds can induce apoptosis in cancer cells. Specifically, 6-Chloro-N-cyclopentyl-N'-ethyl-1,3,5-triazine-2,4-diamine has shown promise in inhibiting tumor growth in vitro through mechanisms involving cell cycle arrest and apoptosis .
Material Science
The unique chemical structure of 6-Chloro-N-cyclopentyl-N'-ethyl-1,3,5-triazine-2,4-diamine lends itself to applications in material science, particularly in the development of polymers and coatings.
Case Study: Polymer Synthesis
Research indicates that incorporating triazine compounds into polymer matrices enhances thermal stability and mechanical properties. For example, polymers synthesized with this compound exhibited improved resistance to environmental degradation compared to standard polymers .
Comparative Data Table
Mechanism of Action
The herbicidal activity of 6-Chloro-N-cyclopentyl-N’-ethyl-1,3,5-triazine-2,4-diamine is primarily due to its ability to inhibit photosynthesis in plants. It targets the photosystem II complex in the chloroplasts, blocking the electron transport chain and leading to the production of reactive oxygen species. This results in oxidative damage to the plant cells, ultimately causing the death of the weed .
Comparison with Similar Compounds
Key Structural Features :
- Triazine core : Provides a planar, electron-deficient aromatic system amenable to nucleophilic substitution reactions.
- Chlorine substituent : Enhances reactivity for further functionalization (e.g., substitution with amines or thiols) .
- Cyclopentyl and ethyl groups : Influence solubility, steric effects, and binding interactions in biological systems .
Comparison with Similar Triazine Derivatives
Structural and Functional Analogues
The following table summarizes critical differences between the target compound and structurally related triazines:
Physicochemical Properties
- Solubility : Polar substituents (e.g., ethyl) enhance water solubility. The cyclopentyl group in the target compound reduces solubility compared to simazine .
- Stability : Cyclic alkyl groups (cyclopentyl, cyclopropyl) increase steric protection of the triazine core, enhancing thermal and photochemical stability .
Biological Activity
6-Chloro-N-cyclopentyl-N'-ethyl-1,3,5-triazine-2,4-diamine is a member of the triazine family, known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry and agricultural science, due to its potential as an antitumor agent and herbicide. This article explores the biological activity of this compound, supported by data tables, case studies, and recent research findings.
The molecular formula of 6-Chloro-N-cyclopentyl-N'-ethyl-1,3,5-triazine-2,4-diamine is . The compound exhibits a triazine ring structure that is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 90952-64-0 |
| Molecular Weight | 202.68 g/mol |
| Solubility | Soluble in organic solvents |
Antitumor Activity
Recent studies have indicated that triazine derivatives exhibit significant antitumor properties. For instance, a study on similar triazine compounds demonstrated that they could inhibit cell viability in lung cancer cell lines. Specifically, compounds with structural similarities to 6-Chloro-N-cyclopentyl-N'-ethyl-1,3,5-triazine-2,4-diamine showed a decrease in cell viability by approximately 59.9% in A549 cells when treated with a concentration of 25 μM .
Case Study: Inhibition of Lung Cancer Cells
- Cell Line: A549 (lung cancer)
- Concentration: 25 μM
- Viability Reduction: 59.9%
The mechanism through which 6-Chloro-N-cyclopentyl-N'-ethyl-1,3,5-triazine-2,4-diamine exerts its biological effects may involve the inhibition of specific cellular pathways and enzymes. Research indicates that triazines can interfere with the FAS-II pathway and promote the release of nitric oxide (NO•), which is critical in mediating cytotoxic effects against cancer cells .
Herbicidal Activity
Beyond its antitumor potential, this compound also shows promise as an herbicide. The structural characteristics of triazines enable them to interact effectively with plant metabolic pathways.
Table: Herbicidal Activity Comparison
| Compound | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| 6-Chloro-N-cyclopentyl-N'-ethyl-1,3,5-triazine-2,4-diamine | Triazine Derivative | 100 | 85 |
| Propazine | Triazine Herbicide | 150 | 90 |
| Atrazine | Triazine Herbicide | 200 | 88 |
Safety and Toxicity
While investigating the biological activity of triazines like 6-Chloro-N-cyclopentyl-N'-ethyl-1,3,5-triazine-2,4-diamine is crucial for understanding their therapeutic potential, safety profiles are equally important. The compound is classified as an irritant; thus, proper handling and usage guidelines must be followed to mitigate any adverse effects during application .
Q & A
Q. What are the established synthetic routes for 6-chloro-N-cyclopentyl-N'-ethyl-1,3,5-triazine-2,4-diamine, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution on a 6-chloro-1,3,5-triazine-2,4-diamine scaffold. Key steps include:
- Step 1: Reacting 6-chloro-1,3,5-triazine-2,4-diamine with cyclopentylamine and ethylamine under basic conditions (e.g., using NaHCO₃ or K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetonitrile) .
- Step 2: Optimizing stoichiometry and temperature. Excess amine (1.5–2.0 equivalents per substituent) and temperatures of 80–100°C enhance substitution efficiency .
- Step 3: Microwave-assisted synthesis can reduce reaction time (e.g., 30–60 minutes vs. 12–24 hours conventionally) while maintaining yields >75% .
Table 1: Synthetic Route Comparison
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Conventional Heating | DMF, 80°C, 24h | 65–70 | |
| Microwave-Assisted | Acetonitrile, 100°C, 1h | 78–82 |
Q. Which spectroscopic and computational techniques are most effective for characterizing 6-chloro-N-cyclopentyl-N'-ethyl-1,3,5-triazine-2,4-diamine?
Methodological Answer:
- IR Spectroscopy: Key peaks include N-H stretching (3200–3400 cm⁻¹), C-Cl (750–800 cm⁻¹), and triazine ring vibrations (1500–1600 cm⁻¹) .
- NMR: ¹H NMR shows cyclopentyl protons (δ 1.5–2.5 ppm, multiplet) and ethyl group signals (δ 1.2–1.4 ppm, triplet for CH₃; δ 3.3–3.5 ppm, quartet for CH₂) .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 283.12 (calculated for C₁₀H₁₆ClN₆) .
- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties and optimize geometry for docking studies .
Advanced Research Questions
Q. How can computational models predict the herbicidal or anticancer activity of 6-chloro-N-cyclopentyl-N'-ethyl-1,3,5-triazine-2,4-diamine?
Methodological Answer:
- 3D-QSAR Modeling: Use comparative molecular field analysis (CoMFA) to correlate substituent effects (e.g., cyclopentyl vs. tert-butyl) with bioactivity. Training datasets from analogs like terbuthylazine (herbicidal) or 6,N²-diaryl-triazines (anticancer) improve predictive accuracy .
- Molecular Docking: Target photosystem II (PDB: 3ARC) for herbicidal activity or EGFR kinase (PDB: 1M17) for anticancer effects. Docking scores < -8.0 kcal/mol suggest strong binding .
Table 2: Predicted vs. Experimental IC₅₀ Values (Herbicidal Activity)
| Compound | Predicted IC₅₀ (µM) | Experimental IC₅₀ (µM) |
|---|---|---|
| Target Compound | 12.3 | 14.7 ± 1.2 |
| Terbuthylazine (Control) | 9.8 | 10.5 ± 0.9 |
Q. How can conflicting data on the mechanism of action in plant vs. animal cells be resolved?
Methodological Answer: Contradictions arise from:
- Plant Systems: Triazines inhibit photosystem II by displacing plastoquinone (binding constant Kd = 0.1–1.0 nM) .
- Animal Systems: Non-polar narcosis (membrane disruption) dominates at high concentrations (>100 µM), while low concentrations (<10 µM) may inhibit mitochondrial complexes .
Resolution Strategies: - Dose-Response Assays: Compare LC₅₀ in algae (e.g., Chlamydomonas) vs. mammalian cell lines (e.g., HepG2) .
- Metabolomic Profiling: Track ATP depletion (via LC-MS) and reactive oxygen species (ROS) generation (via DCFH-DA assay) to distinguish mechanisms .
Q. What degradation pathways are anticipated for this compound in environmental matrices, and how can intermediates be analyzed?
Methodological Answer:
- Photodegradation: UV/H₂O₂ treatment generates dealkylated products (e.g., 6-chloro-1,3,5-triazine-2,4-diamine) and hydroxylated derivatives .
- Microbial Degradation: Soil assays with Pseudomonas spp. reveal s-triazine ring cleavage via trzN gene-encoded hydrolases .
- Analytical Methods: Use HPLC-MS/MS with a C18 column (gradient: 0.1% formic acid in H₂O/acetonitrile) to detect intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
